![molecular formula C9H11NO3 B3057095 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid CAS No. 76594-12-2](/img/structure/B3057095.png)
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
“2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This method has been used for the synthesis of 6-mercapto-2-oxonicotinic acid based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can react with alkyl halides regioselectively at the S atom to give sulfides . It can also react with other active methylene nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 378.5±42.0 °C, a predicted density of 1.225±0.06 g/cm3, and a predicted pKa of 2.69±0.20 .Scientific Research Applications
Synthesis and Characterization
2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid and similar compounds are often synthesized and characterized in scientific research to explore their properties and potential applications. For instance, a novel compound of 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, indicating its solid-state existence as a ketonic configuration without a betaine and forming one-dimensional folded chain structures along the b axis due to intermolecular hydrogen bonds (Zhao Jing-gui, 2005).
Catalytic Applications
Certain derivatives of dihydropyridine compounds have been explored for their potential as catalysts in chemical reactions. For example, 1D Zn(II) coordination polymers (CPs) derived from 6-oxo-1,6-dihydropyridine-3-carboxylic acid were found to act as effective heterogeneous catalysts in environmentally friendly conditions, showing high yields in microwave-assisted solvent-free medium (Anup Paul et al., 2021).
Structural Analysis and Crystallography
The structure and crystallography of these compounds are of significant interest. The compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for instance, belongs to a group of esters with a wide spectrum of biological activities and its crystal packing is stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds (M. Nizam Mohideen et al., 2008).
Organic Synthesis
These compounds are also utilized in organic synthesis processes. The study on microbiologically produced carboxylic acids used as building blocks in organic synthesis discussed the biotechnological preparation of selected oxo- and hydroxycarboxylic acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, and their application in chemical synthesis of various compounds (A. Aurich et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to be potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .
Mode of Action
It is known that compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment interact with their targets to exert their biological effects .
Biochemical Pathways
Given its potential role as an acc inhibitor , it may be involved in the regulation of fatty acid metabolism.
Result of Action
Given its potential role as an acc inhibitor , it may influence lipid metabolism and energy homeostasis.
properties
IUPAC Name |
2-oxo-6-propyl-1H-pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVTSVFECQJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503487 | |
Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76594-12-2 | |
Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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